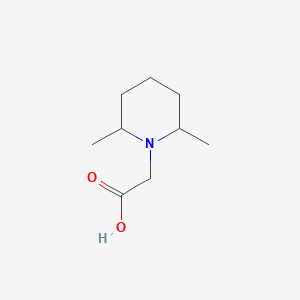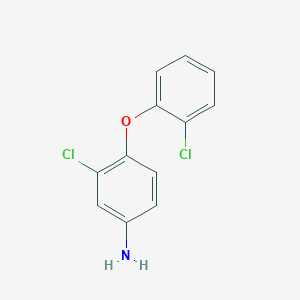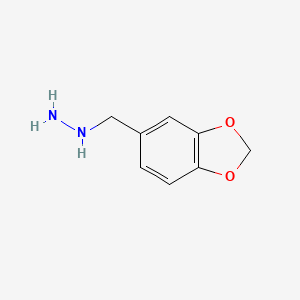
5-Bromo-2-methyl-1-benzofuran
Übersicht
Beschreibung
5-Bromo-2-methyl-1-benzofuran (5-BrMBF) is a heterocyclic compound that has been studied extensively for its potential applications in medical, environmental, and industrial fields. It is a highly versatile compound that can be synthesized in a number of ways, and its unique structure and properties make it a valuable research tool.
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Organic Chemistry
- 5-Bromo-2-methyl-1-benzofuran is utilized in organic synthesis, particularly in the formation of various benzofuran compounds. For instance, a study detailed the use of CuI-catalyzed coupling with beta-keto esters to create 2,3-disubstituted benzofurans, demonstrating the compound's role in creating structurally diverse molecules (Lu, Wang, Zhang, & Ma, 2007).
Antimicrobial Activities
- Research has explored the antimicrobial properties of compounds derived from this compound. A study synthesized and characterized 1-((5-Bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles and evaluated their antimicrobial activities against various bacterial strains, highlighting the potential medical applications of these derivatives (Sanjeeva, Rao, Prasad, & Ramana, 2021).
Photophysical and DFT Studies
- The compound has also been a subject of photophysical and Density Functional Theory (DFT) studies. For example, research on a related benzofuran derivative, (5-methyl-benzofuran-3-yl)-acetic acid hydrazide, delved into its photophysical properties, solvent effects, and DFT calculations, indicating its potential in material science applications (Maridevarmath, Naik, Negalurmath, Basanagouda, & Malimath, 2019).
Crystallographic Studies
- Crystallographic studies of derivatives of this compound have provided insights into the molecular structure and interactions of these compounds. This includes research on the crystal structures of methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate and 5-Bromo-2-methyl-3-phenylsulfonyl-1-benzofuran, which help in understanding the molecular geometry and potential applications in material science and chemistry (Choi, Seo, Son, & Lee, 2008), (Choi, Seo, Son, & Lee, 2008).
Potential in Drug Synthesis
- The compound plays a role in the synthesis of potential drugs. A study reported the synthesis of 5-Aryl-3-(5-Bromo-3-Benzofuran-2-yl)-1-Pyrazole and its evaluation as an antimicrobial agent, signifying its contribution to the development of new pharmaceuticals (Patil, Asrondkar, & Pande, 2013).
Wirkmechanismus
Target of Action
5-Bromo-2-methylbenzofuran, also known as Benzofuran, 5-bromo-2-methyl- or 5-Bromo-2-methyl-1-benzofuran, is a derivative of benzofuran . Benzofuran and its derivatives have been found to exhibit a wide range of biological activities . .
Mode of Action
Benzofuran derivatives have been reported to exhibit antimicrobial, anti-tumor, anti-oxidative, and anti-viral activities
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
A study on a related compound, Sodium (±)-5-Bromo-2-(α-hydroxypentyl) benzoate (BZP), reported that it was rapidly and widely distributed in the body after intravenous administration .
Result of Action
Benzofuran derivatives have been associated with antimicrobial, anti-tumor, anti-oxidative, and anti-viral activities .
Safety and Hazards
Zukünftige Richtungen
Benzofuran compounds, including 5-Bromo-2-methyl-1-benzofuran, have attracted attention due to their biological activities and potential applications in many aspects. They are potential natural drug lead compounds. For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Biochemische Analyse
Biochemical Properties
5-Bromo-2-methyl-1-benzofuran, like other benzofuran derivatives, has been shown to interact with various enzymes, proteins, and other biomolecules . For instance, benzofuran compounds have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Cellular Effects
Benzofuran compounds, including this compound, have been shown to have significant effects on various types of cells and cellular processes . For example, some benzofuran derivatives have been found to have significant cell growth inhibitory effects on different types of cancer cells
Molecular Mechanism
Benzofuran derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
5-bromo-2-methyl-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVLXPOMZVHZNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346347 | |
| Record name | 5-Bromo-2-methyl-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54965-04-7 | |
| Record name | 5-Bromo-2-methyl-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-methyl-1-benzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
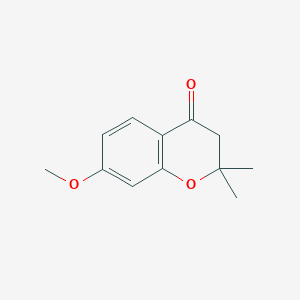
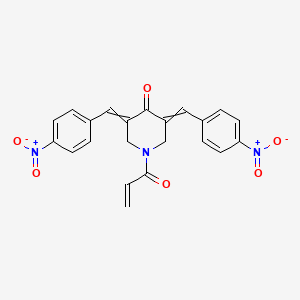
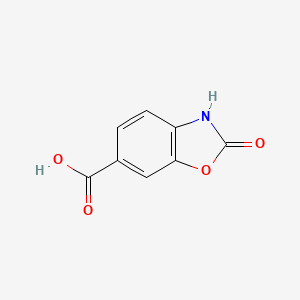

![5-(Chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B1330815.png)


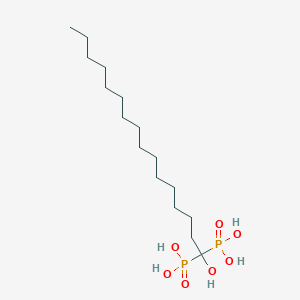
![2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B1330825.png)
